molecular formula C18H18ClNO5 B2684384 [2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003101-73-2

[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No. B2684384
CAS RN: 1003101-73-2
M. Wt: 363.79
InChI Key: XKOZOSBBRMFUPN-UHFFFAOYSA-N
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Description

This compound contains an aniline group (3,4-dimethoxyanilino), a carboxylic ester group (2-oxoethyl acetate), and a chlorophenyl group (4-chlorophenyl). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data or a visual representation, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the aniline group might undergo electrophilic substitution, and the ester group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the molecular structure and the functional groups present in the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use as a drug, the mechanism of action would depend on how the compound interacts with biological systems .

Future Directions

The future research directions would depend on the current applications and the potential uses of this compound. It could involve studying its reactivity, stability, or developing new synthesis methods .

properties

IUPAC Name

[2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5/c1-23-15-8-7-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-3-5-13(19)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZOSBBRMFUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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